molecular formula C9H17F3N2O2 B2874560 tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate CAS No. 2031259-01-3

tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate

Cat. No.: B2874560
CAS No.: 2031259-01-3
M. Wt: 242.242
InChI Key: WBKUZPDONICIRE-UHFFFAOYSA-N
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Description

Tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate: is a chemical compound characterized by its trifluoromethyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate typically involves the following steps:

  • Preparation of the starting material: : The starting material, 3,3,3-trifluoro-2-aminopropanol, is synthesized through the reduction of 3,3,3-trifluoropropanoic acid.

  • Methylation: : The amino group of 3,3,3-trifluoro-2-aminopropanol is methylated using methyl iodide to form 3,3,3-trifluoro-2-(methylamino)propanol.

  • Carbamate Formation: : The resulting compound is then reacted with tert-butyl chloroformate in the presence of a base (such as triethylamine) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form the corresponding trifluoromethyl ketone.

  • Reduction: : Reduction reactions can be performed to convert the trifluoromethyl group to a trifluoromethylamine.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Trifluoromethyl ketone derivatives.

  • Reduction: : Trifluoromethylamine derivatives.

  • Substitution: : Various carbamate derivatives.

Scientific Research Applications

Tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the preparation of trifluoromethylated compounds.

  • Biology: : The compound can be used as a probe to study biological systems and interactions involving trifluoromethyl groups.

  • Industry: : The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the biological activity of the compound by enhancing its binding affinity to certain receptors or enzymes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

  • Tert-butyl N-[3,3,3-trifluoro-2-hydroxypropyl]carbamate: : This compound lacks the methylamino group and has different reactivity and applications.

  • Tert-butyl N-[2-(methylamino)ethyl]carbamate: : This compound has a simpler structure without the trifluoromethyl group, leading to different chemical behavior.

Properties

IUPAC Name

tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-5-6(13-4)9(10,11)12/h6,13H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKUZPDONICIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031259-01-3
Record name tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate
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